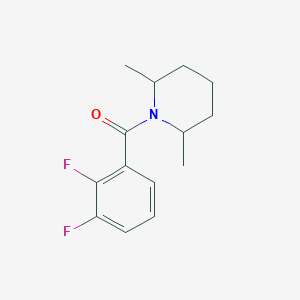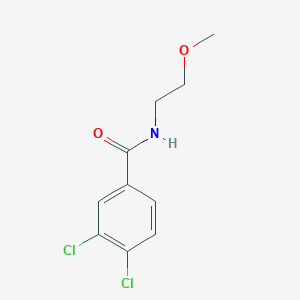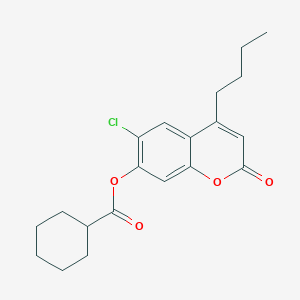![molecular formula C17H24N2O4S B5231880 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine, also known as PSC-833, is a synthetic compound that belongs to the family of cyclosporine analogs. It has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, particularly in the context of multidrug resistance (MDR). In
作用機序
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine exerts its pharmacological effects by inhibiting the activity of P-glycoprotein, a transmembrane protein that functions as an efflux pump for a wide range of chemotherapeutic drugs. P-glycoprotein is overexpressed in MDR cancer cells, allowing them to pump out chemotherapeutic drugs and reducing their effectiveness. By inhibiting P-glycoprotein, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine can sensitize MDR cancer cells to chemotherapy and improve treatment outcomes.
Biochemical and Physiological Effects
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has been shown to have a number of biochemical and physiological effects. In addition to inhibiting P-glycoprotein, it has been shown to modulate the activity of a number of other transporters, including multidrug resistance-associated protein 1 (MRP1) and breast cancer resistance protein (BCRP). It has also been shown to have anti-inflammatory effects, potentially contributing to its therapeutic efficacy in the treatment of cancer.
実験室実験の利点と制限
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has a number of advantages and limitations for lab experiments. One advantage is its ability to sensitize MDR cancer cells to chemotherapy, potentially improving treatment outcomes. However, it can also have off-target effects on other transporters, potentially leading to unwanted side effects. Additionally, its low solubility in water can make it difficult to work with in lab experiments.
将来の方向性
There are a number of future directions for the study of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine. One area of interest is the development of more potent and selective inhibitors of P-glycoprotein, potentially improving the efficacy and reducing the side effects of this class of drugs. Another area of interest is the development of combination therapies that target multiple transporters, potentially overcoming the problem of MDR in cancer treatment. Finally, there is interest in exploring the potential of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine as a therapeutic agent in other diseases, such as inflammatory bowel disease and Alzheimer's disease.
合成法
The synthesis of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine involves the reaction of 4-methylmorpholine with piperidine-4-carbonyl chloride followed by the reaction of the resulting intermediate with 3-(4-sulfonylphenyl)propanoic acid. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, particularly in the context of multidrug resistance. MDR is a major challenge in cancer treatment, as it allows cancer cells to become resistant to multiple chemotherapeutic drugs, leading to treatment failure. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has been shown to inhibit the activity of P-glycoprotein, a protein that is overexpressed in MDR cancer cells and is responsible for pumping chemotherapeutic drugs out of the cells, thereby reducing their effectiveness. By inhibiting P-glycoprotein, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine can sensitize MDR cancer cells to chemotherapy, potentially improving treatment outcomes.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-5-7-18(8-6-14)17(20)15-3-2-4-16(13-15)24(21,22)19-9-11-23-12-10-19/h2-4,13-14H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGDOHRSGKLOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[3-(morpholin-4-ylsulfonyl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)

![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)
![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)

![3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)
![N'-[1-(3-methoxyphenyl)ethylidene]-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5231868.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
